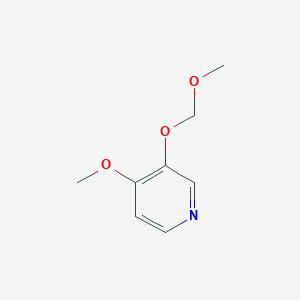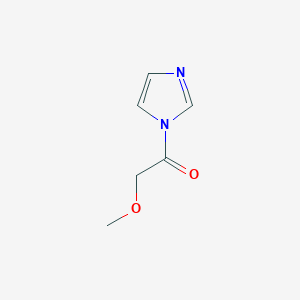
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is particularly interesting due to its unique structure, which includes a benzyl group, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-4-amino-5-hydroxypentanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amines.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate involves its ability to form stable carbamate linkages with various molecules. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive towards hydrolysis. The molecular targets and pathways involved depend on the specific application of the compound. For example, in drug delivery systems, the carbamate linkage can be cleaved under specific conditions to release the active drug .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar structure but lacks the amino and hydroxyl groups.
Ethyl carbamate: Similar ester linkage but with an ethyl group instead of a benzyl group.
Methyl carbamate: Similar ester linkage but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification. This makes it more versatile compared to other carbamates, which typically have only one functional group .
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
benzyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17)/t12-/m0/s1 |
Clave InChI |
LBGNGDPCMGYNDG-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](CO)N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


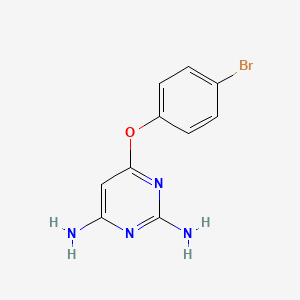

![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
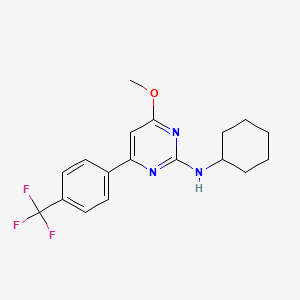

![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
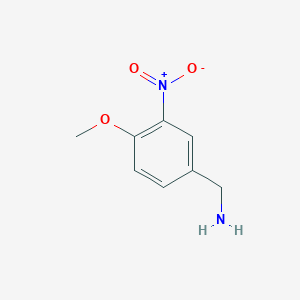
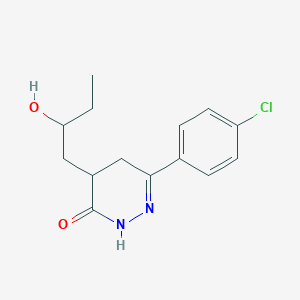
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
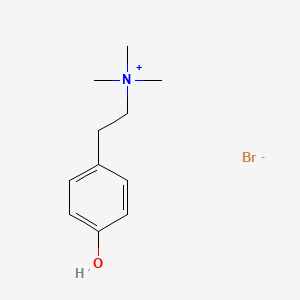
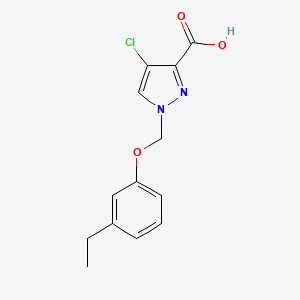
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
